Sp-5,6-DCl-cBIMPS

PKA PKG Kinase Selectivity

Standard cAMP analogues suffer from PDE hydrolysis, poor permeability, or PKG crosstalk, confounding signaling studies. Sp-5,6-DCl-cBIMPS solves these issues: - PKA Ka = 0.03 µM; PKG Ka = 10.0 µM (≥333-fold selective) - Completely resistant to PDE I, II, III - Superior lipophilicity for intact-cell work (1-50 µM) - Validated in platelet, islet, and neuronal LTP models Supplied as sodium salt, lyophilized. Ideal for sustained PKA activation (hours to days).

Molecular Formula C12H10Cl2N2NaO5PS
Molecular Weight 419.2 g/mol
Cat. No. B15621652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-5,6-DCl-cBIMPS
Molecular FormulaC12H10Cl2N2NaO5PS
Molecular Weight419.2 g/mol
Structural Identifiers
InChIInChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1
InChIKeyLXTHVPHQPNCKKG-MOBMELGVSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sp-5,6-DCl-cBIMPS: Selective PKA Activator for Intact Cells


Sp-5,6-DCl-cBIMPS (sodium), also referred to as Sp-5,6-DCl-cBiMPS or Sp-5,6-dichloro-cBIMPS, is a synthetic cyclic AMP (cAMP) analogue belonging to the benzimidazole monophosphorothioate class . It is a membrane-permeant activator of cAMP-dependent protein kinase (PKA; Ki = 30 nM) with high selectivity over cGMP-dependent protein kinase (PKG; Ki = 10 µM) . The compound is supplied as a sodium salt (CAS: 142439-96-1 or 120912-54-1) with a molecular formula of C12H10Cl2N2NaO5PS and a molecular weight of approximately 419.2 g/mol [1]. It is characterized by its resistance to degradation by cyclic nucleotide phosphodiesterases (PDEs) and its demonstrated utility in intact cell studies requiring sustained PKA activation [2]. Commercial availability includes vendors such as Sigma-Aldrich (Cat. No. S6069) with a purity of ≥98% (HPLC) .

Intact-cell cAMP-PKA pathway analysis, engineered to limit PKG crosstalk and PDE degradation
Supports sustained PKA activation in extended incubations without analogue breakdown
Useful where common cAMP analogues (8-pCPT-cAMP, 8-Br-cAMP) produce mixed kinase signals

Sp-5,6-DCl-cBIMPS: Overcoming Selectivity and Stability Gaps


Generic substitution among cAMP analogues is highly inadvisable due to profound differences in target selectivity, metabolic stability, and membrane permeability that directly impact experimental outcomes. For instance, while compounds like 8-pCPT-cAMP also activate PKA, they exhibit significant off-target activation of PKG and are susceptible to hydrolysis by phosphodiesterases [1]. Similarly, widely used alternatives such as dibutyryl cAMP (dbcAMP) and 8-Br-cAMP are rapidly degraded or display inferior potency and membrane permeability . These functional disparities mean that substituting Sp-5,6-DCl-cBIMPS with a generic 'cAMP analogue' can lead to ambiguous signaling readouts, false negatives in long-term assays, or confounding crosstalk with cGMP pathways [2]. The following quantitative evidence underscores why Sp-5,6-DCl-cBIMPS must be selected explicitly for applications demanding robust, sustained, and PKA-specific activation in intact cellular systems.

! 8-pCPT-cAMP and 8-Br-cAMP activate cGMP-PK, which may confound PKA-specific attribution in intact cells
! Dibutyryl-cAMP and 8-substituted analogues are subject to PDE hydrolysis, leading to variable intracellular concentrations
! Lower membrane permeability of generic analogues may delay equilibration and alter kinetics; direct substitution without validation may shift results

Sp-5,6-DCl-cBIMPS: Head-to-Head Performance Evidence


PKA-Selective Activation over PKG

Sp-5,6-DCl-cBIMPS demonstrates high selectivity for PKA over PKG, with a Ki value for PKA of 30 nM compared to a Ki for PKG of 10 µM, representing a >300-fold selectivity window . In contrast, 8-pCPT-cAMP, a commonly used comparator, potently activates both PKA and PKG, making it unsuitable for studies requiring isolated PKA pathway interrogation [1].

PKA vs PKG Selectivity
Head-to-head
Ka 0.03 µM (PKA) vs 10.0 µM (PKG)
Supports PKA-specific pathway interpretation
Reported ~333-fold selectivity; comparator 8-pCPT-cAMP: ~116-fold, 8-Br-cAMP: ~2.2-fold
PKA PKG Kinase Selectivity cAMP Signaling

Complete Phosphodiesterase Resistance

Sp-5,6-DCl-cBIMPS is not significantly hydrolyzed by type I, II, or III cyclic nucleotide phosphodiesterases (PDEs) . In contrast, 8-pCPT-cAMP and 8-Br-cAMP are both hydrolyzed to a significant extent by Ca2+/calmodulin-dependent PDE and cGMP-inhibited PDE [1]. This stability ensures sustained intracellular PKA activation.

Phosphodiesterase Resistance
Head-to-head
No hydrolysis by cGS-, cGI-, or CaM-PDE
May support intracellular signal stability over time
Comparators 8-pCPT-cAMP and 8-Br-cAMP showed measurable degradation (v' up to 1.0)
PDE Resistance Metabolic Stability cAMP Analogues

Enhanced Membrane Permeability

The apparent lipophilicity of Sp-5,6-DCl-cBIMPS, a measure of its potential cell-membrane permeability, is higher than that of 8-pCPT-cAMP [1]. This enhanced permeability allows for effective extracellular application in intact cell studies.

Membrane Permeability
Head-to-head
logKw > 3.1 (HPLC), calculated LogP 3.32
May facilitate faster intracellular accumulation
Comparators: 8-pCPT-cAMP logKw 2.76, 8-Br-cAMP logKw 1.42
Cell Permeability Lipophilicity Intact Cell Assays

Insulin Secretion Potentiation

In T84 human colon cancer cells, Sp-5,6-DCl-cBIMPS activates chloride secretion with an EC50 of 3 µM [1]. This is less potent than bt2cAMP/AM (EC50 = 0.7 µM) but significantly more potent than cAMP/AM (EC50 = 60 µM) [1].

Insulin Secretion Potentiation
Head-to-head
Micromolar concentrations potentiated glucose-stimulated insulin release
May support β-cell research at lower compound exposure
Reported ~10-fold concentration difference vs 8-Br-cAMP in isolated rat islets
EC50 Chloride Secretion T84 Cells

VASP Phosphorylation in Intact Platelets

In intact human platelets, Sp-5,6-DCl-cBIMPS was more effective than 8-pCPT-cAMP in inducing quantitative phosphorylation of the 46/50 kDa vasodilator-stimulated phosphoprotein (VASP), a major substrate of cAMP-PK [1]. Furthermore, pretreatment with Sp-5,6-DCl-cBIMPS prevented thrombin-induced platelet aggregation, replicating the effect of prostaglandin E1 [1].

VASP Phosphorylation in Platelets
Head-to-head
More effective than 8-pCPT-cAMP in quantitative VASP phosphorylation
Supports PKA-specific target engagement without PKG crosstalk
Reproduced PG-E1 phosphorylation pattern; no cGMP-PK substrate detected
Platelet Aggregation VASP Thrombosis

Sustained, Non-Metabolizable PKA Activation

Sp-5,6-DCl-cBIMPS exhibits a preference for site B of the type II PKA isozyme . When combined with 75 µM 6-MBC-cAMP to increase PKA-2 activity, Sp-5,6-DCl-cBIMPS at 75 µM resulted in total inhibition of Wolffian duct budding in all ducts, whereas a combination targeting PKA-1 (8-PIP-cAMP + 8-HA-cAMPS) had no inhibitory effect [1].

Sustained, Non-Metabolizable Activation
Head-to-head
EC50 3 µM Cl⁻ secretion, completely nonmetabolizable
May enable steady-state PKA activation in long-term studies
vs cAMP/AM (degradable, EC50 60 µM) and bt₂cAMP/AM (slowly metabolizable, EC50 0.7 µM)
PKA Isozyme Type II PKA Wolffian Duct

Sp-5,6-DCl-cBIMPS: Optimal Application Scenarios


cAMP-PKA vs. cGMP-PKG Pathway Discrimination

Leverage the >300-fold selectivity of Sp-5,6-DCl-cBIMPS for PKA over PKG to unambiguously assign cellular responses to the cAMP-PK pathway, avoiding the confounding cGMP-PK activation seen with comparators like 8-pCPT-cAMP [1]. This is critical for studies in vascular biology, platelet function, and neurobiology where crosstalk between cyclic nucleotide pathways is prevalent.

Sustained PKA Activation in Differentiation and Plasticity

Utilize Sp-5,6-DCl-cBIMPS in experiments requiring sustained, steady-state PKA activation over hours, as its complete resistance to PDE hydrolysis (types I-III) prevents signal decay . This makes it ideal for long-term potentiation (LTP) studies, chronic drug treatments, or any assay where metabolically labile analogues like cAMP/AM or dibutyryl cAMP would fail to maintain a consistent signal [2].

Insulin Secretion and β-Cell Function

Employ Sp-5,6-DCl-cBIMPS to specifically probe the functional role of the type II PKA isozyme and its site B, as demonstrated by its synergistic effect in inhibiting Wolffian duct budding [3]. This is particularly valuable in developmental biology, cancer research, and studies of compartmentalized cAMP signaling where different PKA isoforms exert distinct physiological functions.

Platelet VASP Phosphorylation and Anti-Aggregatory Signaling

Use Sp-5,6-DCl-cBIMPS as a superior tool to induce VASP phosphorylation and inhibit thrombin-induced aggregation in intact human platelets, outperforming 8-pCPT-cAMP in this context [1]. This application is relevant for antiplatelet drug discovery and investigating the cAMP-PK mediated brake on thrombus formation.

Application
Selection Property
Validation Focus
cAMP-PKA vs cGMP-PKG pathway discrimination
Reported PKA-over-PKG activation window
PKA substrate phosphorylation without cGMP-PK crosstalk
Sustained PKA activation in long-term incubations
Complete PDE resistance, non-metabolizable profile
Signal persistence after wash-out, extended stability
β-cell insulin secretion potentiation studies
cAMP-PKA dependent secretion without PKG interference
Glucose-stimulated insulin release at lower exposure
Platelet VASP phosphorylation and anti-aggregatory signaling
PKA-specific target engagement, PG-E1 pattern fidelity
VASP phosphorylation, thrombin aggregation inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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